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Compound of Interest

Compound Name: 5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromoimidazo[1,5-
a]pyridine

Abstract: The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry,
recognized as a privileged structure in a multitude of pharmacologically active agents.[1] This
guide provides a comprehensive physicochemical profile of 5-Bromoimidazo[1,5-a]pyridine, a
key intermediate for chemical library synthesis and drug discovery programs. By synthesizing
vendor-supplied data, predicted properties, and established analytical principles, this document
serves as a critical resource for researchers, offering insights into the compound's identity,
properties, and handling, alongside validated protocols for its characterization.

Molecular Identity and Structure

5-Bromoimidazo[1,5-a]pyridine is a bicyclic aromatic heterocycle. The fusion of an imidazole
ring and a pyridine ring creates a unique electronic and steric environment. The bromine atom
at the C5 position serves as a versatile synthetic handle, particularly for metal-catalyzed cross-
coupling reactions, enabling the diversification of the core structure.[2]

Table 1: Compound Identifiers
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Identifier Value Source(s)
CAS Number 885275-77-4 [31[4]1[5][6]
Molecular Formula C7HsBrN-2 [4115][6]
Molecular Weight 197.03 g/mol [B14151[6][7]
InChi Key SKBCZHYUTRSKIY- (31161

UHFFFAOYSA-N

Canonical SMILES C12=CN=CN1C(Br)=CC=C2 [6][7]

| Synonyms | 5-bromoH-imidazo[1,5-a]pyridine, Imidazo[1,5-a]pyridine, 5-bromo- |[6] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical reactions and biological systems. They influence everything from reaction kinetics to
ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.

Table 2: Summary of Physicochemical Properties
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Property Value Type Source(s)
White to Pale-
] yellow to Yellow- .
Physical Form Experimental [3]

brown Sticky Oil to
Semi-Solid to Solid

Density 1.69 + 0.1 g/cm3 Predicted [6]
pKa 5.80£0.30 Predicted [6]
logP 2.09-29 Computed [51[7]
TPSA 17.3 A2 Computed [7]
Hydrogen Bond

0 Computed [7]
Donors
Hydrogen Bond

2 Computed [7]

Acceptors

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | Recommended |[3][4][6] |

Physical State and Solubility

The reported physical form varies from a sticky oil to a semi-solid, which suggests that the
compound may be hygroscopic or exist in a non-crystalline (amorphous) state at room
temperature, potentially influenced by residual solvents or minor impurities.

Expert Insight: The lack of a sharp, defined melting point in vendor descriptions necessitates
the use of advanced techniques like Differential Scanning Calorimetry (DSC) for thermal
analysis (see Protocol 4.3). Based on its computed logP of ~2.1-2.9 and polar surface area, a
qualitative solubility profile can be predicted:

» High Solubility: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), Chlorinated solvents
(e.g., Dichloromethane, Chloroform).

» Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

e Low to Insoluble: Water, nonpolar aliphatic hydrocarbons (e.g., Hexanes, Heptane).
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Acidity, Basicity, and Stability

The predicted pKa of 5.80 suggests the compound is weakly basic.[6] Protonation is expected
to occur at the N2 position, which is the most electron-rich and sterically accessible nitrogen
atom.

The recommended storage under an inert atmosphere at refrigerated temperatures indicates a
potential sensitivity to oxidative degradation or reactions with atmospheric moisture over time.
[3][4] Researchers should handle this material in a controlled environment to ensure its integrity
for long-term studies.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following
sections describe the expected spectroscopic signatures for 5-Bromoimidazo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show five distinct signals in the aromatic region
(approx. 6.8-8.6 ppm). The protons on the imidazo[1,5-a]pyridine core will exhibit
characteristic chemical shifts and coupling constants, allowing for full structural assignment.
Signals for protons adjacent to the nitrogen atoms will be shifted downfield.

e 13C NMR: The spectrum should display seven signals for the seven carbon atoms in the
molecule. The carbon atom bearing the bromine (C5) will have its signal influenced by the
halogen's electronic effects. Resonances for aromatic CH carbons are typically observed
between 116-133 ppm in similar structures.[8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight. For 5-Bromoimidazo[1,5-
a]pyridine, the key diagnostic feature is the isotopic pattern of bromine. The mass spectrum
will show two major peaks for the molecular ion:

e [M]*: Corresponding to the isotope 7°Br.

e [M+2]*: Corresponding to the isotope 8Br. These two peaks will have a relative intensity ratio
of approximately 1:1, which is a definitive signature for a monobrominated compound.
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Chromatographic Purity

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a
UV detector and a mass spectrometer (LC-MS), is the standard for assessing purity. A well-
resolved, single major peak in the chromatogram indicates high purity.

Experimental Workflows and Protocols

To ensure reliable and reproducible results, a systematic approach to characterization is
essential. The following workflow and protocols are designed to be self-validating.
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Workflow for Physicochemical Characterization
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Caption: Standard workflow for the characterization of a new chemical entity.
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Protocol 4.1: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in a range of common laboratory

solvents.

Methodology:

Aliquot ~1-2 mg of 5-Bromoimidazo[1,5-a]pyridine into separate, clearly labeled 1-dram
vials.

To each vial, add 100 pL of a test solvent (e.g., Water, Methanol, DMSO, Dichloromethane,
Hexane).

Vortex each vial vigorously for 30 seconds.

Visually inspect for dissolution. If dissolved, the compound is soluble at >10 mg/mL.

If not fully dissolved, add another 400 uL of the solvent (total volume 500 pL) and vortex
again.

If dissolved, the compound is soluble at >2 mg/mL.

If not fully dissolved, add a final 500 L of the solvent (total volume 1 mL) and vortex.

If dissolved, the compound is soluble at >1 mg/mL. If solid remains, it is considered poorly
soluble or insoluble.

Record observations in a structured table.

Trustworthiness Check: The multi-step dilution allows for a semi-quantitative estimation of

solubility, providing more robust data than a single-point check.

Protocol 4.2: Purity and Identity Confirmation by HPLC-
MS

Objective: To confirm the molecular weight and assess the purity of the compound.

System Parameters:
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e Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 pum particle size.
e Mobile Phase A: Water + 0.1% Formic Acid.

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 5 minutes.

e Flow Rate: 0.4 mL/min.

e Injection Volume: 2 pL (of a ~1 mg/mL solution in Acetonitrile).

Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Expert Note: The use of formic acid is critical. It aids in the protonation of the analyte, leading to
better peak shape in chromatography and enhanced signal intensity in positive-ion mode mass
spectrometry (ESI+).

Chemical Reactivity and Synthetic Utility

A key physicochemical characteristic is a compound's reactivity. The C5-bromo substituent is
the primary site for synthetic modification. It is an electrophilic center poised for palladium-
catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery
for building molecular complexity.

5-Bromoimidazo[1,5-a]pyridine

Sonogashira Coupling

(Pd catalyst, Base, Boronic Acid/Stannane) (Pd catalyst, Base, Amine) (Pd/Cu catalyst, Base, Alkyne)

Aryl/Heteroaryl Derivative Amine/Amide Derivative Alkynyl Derivative

Suzuki or Stille Coupling &uchwald-Hartwig Amination

Click to download full resolution via product page

Caption: Key cross-coupling reactions utilizing the C5-bromo position.
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This reactivity allows for the systematic exploration of the chemical space around the
imidazo[1,5-a]pyridine core, a strategy known as Structure-Activity Relationship (SAR) studies.

Conclusion

5-Bromoimidazo[1,5-a]pyridine is a valuable building block whose utility is defined by its
specific physicochemical characteristics. With a molecular weight of 197.03 g/mol , moderate
lipophilicity (logP ~2.1-2.9), and a key reactive handle at the C5 position, it is well-suited for
synthetic elaboration in drug discovery pipelines. Proper handling, including storage under
inert, refrigerated conditions, and thorough characterization using the workflows described
herein, are essential for ensuring the integrity and reproducibility of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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